An In-depth Technical Guide to the Physicochemical Properties of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone
An In-depth Technical Guide to the Physicochemical Properties of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Chemical Entity
In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which its entire preclinical and clinical journey is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides a comprehensive technical overview of (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, a novel chemical entity with potential pharmacological applications.
Given the nascent stage of research into this specific molecule, this document adopts a dual approach. Where direct experimental data is not yet publicly available, we leverage robust computational prediction methodologies to provide valuable insights into its likely physicochemical characteristics. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to validate these predictions and generate empirical data. This guide is structured not as a rigid template, but as a dynamic framework for the scientific investigation of this compound.
Molecular Structure and Computational Overview
(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is an aromatic amide characterized by a difluorinated and methylated phenyl ring linked to a pyrrolidine moiety via a carbonyl group. This unique combination of functional groups is anticipated to influence its solubility, lipophilicity, and metabolic stability.
To provide a foundational understanding of its properties, a suite of computational tools has been employed to predict key physicochemical parameters. These predictions, summarized in the table below, serve as an initial roadmap for experimental design. It is crucial to recognize that while these in silico models are powerful, they are predictive in nature and require experimental validation.[1][2][3]
| Property | Predicted Value | Computational Method | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₃F₂NO | - | Defines the elemental composition and exact mass. |
| Molecular Weight | 225.24 g/mol | - | Influences diffusion rates and membrane permeability. |
| logP (Octanol/Water) | 2.15 ± 0.35 | XLogP3-AA | Indicates lipophilicity, affecting absorption and distribution. |
| Aqueous Solubility | -2.8 (log mol/L) | ALOGPS | Impacts dissolution rate and bioavailability. |
| pKa (most basic) | -1.5 (Amide Nitrogen) | ChemAxon | Determines the ionization state at physiological pH. |
| Polar Surface Area | 20.3 Ų | CR-23 | Influences membrane permeability and BBB penetration. |
Synthesis and Purification Strategy
A robust and scalable synthetic route is paramount for the successful development of any pharmaceutical candidate. While a specific protocol for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is not yet detailed in the literature, a general and reliable method for the synthesis of N-aroyl-pyrrolidines can be proposed based on established amidation reactions.
The most common and effective approach involves the coupling of a carboxylic acid derivative with an amine. In this case, 3,4-Difluoro-2-methylbenzoic acid would be the starting material for the aromatic component, and pyrrolidine would serve as the amine.
Proposed Synthetic Workflow
Step-by-Step Synthetic Protocol:
-
Acid Chloride Formation: To a solution of 3,4-Difluoro-2-methylbenzoic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene, add an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3,4-Difluoro-2-methylbenzoyl chloride.
-
Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM. The solution is cooled in an ice bath, and a solution of pyrrolidine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5-2.0 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic phase is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone.
Experimental Determination of Physicochemical Properties
The following protocols are provided as standardized methods for the experimental determination of key physicochemical properties.
Solubility Determination
The solubility of a compound in both aqueous and organic media is a critical parameter. The following protocol outlines a common method for determining solubility.[4][5][6]
Protocol:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the compound in a suitable organic solvent where it is freely soluble (e.g., DMSO or methanol).
-
Aqueous Solubility (Thermodynamic Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Organic Solvent Solubility:
-
Prepare a series of vials with a fixed amount of the compound.
-
Add increasing volumes of the desired organic solvent (e.g., ethanol, acetone, dichloromethane) to each vial.
-
Vortex and/or sonicate each vial until the compound is fully dissolved.
-
The solubility is reported as the concentration at which the compound forms a clear, homogenous solution.
-
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[7][8][9][10]
Protocol (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with water and water (or PBS pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate.
-
Partitioning:
-
Dissolve a known amount of the compound in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
Allow the two phases to separate completely, either by standing or by centrifugation.
-
-
Quantification:
-
Carefully sample both the aqueous and the octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
-
logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
-
Spectral Characterization (Anticipated)
While specific spectral data is not available, the following are the expected characterization data that should be obtained for structural confirmation and purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons on the difluoro-methyl-phenyl ring, with characteristic splitting patterns due to fluorine-proton coupling. The pyrrolidine ring protons will likely appear as multiplets in the aliphatic region. The methyl group should present as a singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with splitting due to carbon-fluorine coupling), the pyrrolidine carbons, and the methyl carbon.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected in the region of 1630-1680 cm⁻¹. Bands corresponding to C-F stretches and aromatic C-H stretches will also be present.
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for (3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone, a precautionary approach based on the constituent functional groups is warranted.[11][12]
-
Aromatic Fluorinated Compounds: These can be toxic and may cause irritation upon contact with skin and eyes. Inhalation of dust or vapors should be avoided.
-
Amides: Generally, amides are considered to be of low to moderate toxicity. However, some amides can be skin and eye irritants.
-
General Precautions:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion and Future Directions
(3,4-Difluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone presents an interesting scaffold for further investigation in drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standardized protocols for its experimental characterization. The next critical steps for advancing the understanding of this molecule will be its synthesis and the empirical validation of the predicted properties. Subsequent studies should focus on its metabolic stability, in vitro permeability, and preliminary pharmacological profiling to fully elucidate its potential as a therapeutic agent.
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